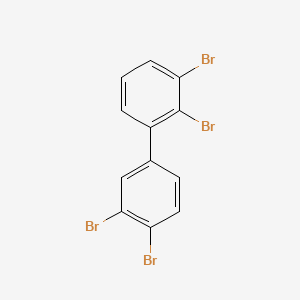
2,3,3',4'-Tetrabromobiphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,3',4'-Tetrabromobiphenyl is a useful research compound. Its molecular formula is C12H6Br4 and its molecular weight is 469.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biochemical Applications
Aryl Hydrocarbon Receptor (AhR) Interaction
TBBP has been extensively studied for its interaction with the aryl hydrocarbon receptor (AhR), a critical component in regulating xenobiotic metabolism. Upon binding to AhR, TBBP induces the expression of various cytochrome P450 enzymes (e.g., CYP1A1), which play a significant role in the metabolism of foreign compounds. This mechanism is crucial for understanding how TBBP may influence detoxification processes in biological systems.
Toxicological Studies
Research indicates that exposure to TBBP can lead to several toxicological effects in animal models. Studies have shown that it can induce hepatomegaly (enlargement of the liver), thymic involution, and various metabolic disturbances . These findings highlight the need for further investigation into the long-term health impacts of TBBP exposure.
Environmental Applications
Flame Retardant Efficacy
TBBP is primarily used as a flame retardant in plastics and textiles. Its effectiveness in reducing flammability has made it a common additive in consumer products . However, its persistence in the environment raises concerns about bioaccumulation and potential ecological impacts.
Environmental Fate Studies
Research has focused on the degradation pathways of TBBP in aquatic environments. Studies suggest that TBBP can undergo photodegradation and microbial degradation, leading to the formation of less toxic metabolites. Understanding these pathways is essential for assessing the environmental risks associated with TBBP.
Case Studies
Implications for Public Health
Given its widespread use and potential health risks, monitoring TBBP levels in consumer products and environmental samples is crucial. Regulatory agencies are increasingly focusing on limiting exposure to PBBs due to their classification as persistent organic pollutants (POPs) with potential carcinogenic properties .
Propiedades
Número CAS |
40088-45-7 |
|---|---|
Fórmula molecular |
C12H6Br4 |
Peso molecular |
469.79 g/mol |
Nombre IUPAC |
1,2-dibromo-3-(3,4-dibromophenyl)benzene |
InChI |
InChI=1S/C12H6Br4/c13-9-5-4-7(6-11(9)15)8-2-1-3-10(14)12(8)16/h1-6H |
Clave InChI |
GEASNODZMCZDOU-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Br)Br)C2=CC(=C(C=C2)Br)Br |
SMILES canónico |
C1=CC(=C(C(=C1)Br)Br)C2=CC(=C(C=C2)Br)Br |
Key on ui other cas no. |
945669-03-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















